molecular formula C22H24N2O4S2 B2766534 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 898452-00-1

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2766534
CAS No.: 898452-00-1
M. Wt: 444.56
InChI Key: ZEHWZVFNEZCSRA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring an indoline moiety, a thiophen-2-yl group, and a 3,4-dimethoxybenzenesulfonamide backbone. The indoline and thiophene moieties may enhance lipophilicity and binding affinity, while the dimethoxybenzenesulfonamide group could influence solubility and metabolic stability.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-27-20-10-9-17(14-21(20)28-2)30(25,26)23-15-19(22-8-5-13-29-22)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWZVFNEZCSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Indole Derivative: Starting with an indole derivative, the indole ring can be functionalized at the nitrogen atom.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide exhibit significant anticancer properties. These compounds are believed to inhibit specific pathways involved in cancer cell proliferation. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antibiotics. The sulfonamide group is known for its antibacterial properties, which can be enhanced by the indole and thiophene moieties present in this compound .

Targeting Virulence Factors
Another promising application is in targeting virulence factors in pathogenic bacteria. The compound's ability to inhibit the type III secretion system (T3SS) in gram-negative bacteria has been highlighted as a novel approach to combat antibiotic resistance . By disrupting the secretion of virulence factors, this compound could reduce the pathogenicity of harmful bacteria.

Materials Science

Organic Electronics
this compound has potential applications in organic electronics due to its unique electronic properties. The presence of thiophene and indole units contributes to good charge transport characteristics, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic devices .

Biological Research

Biological Assays and Screening
The compound has been utilized in various biological assays to screen for activity against specific targets. For example, it has been part of high-throughput screening campaigns aimed at identifying inhibitors of ribosomal proteases essential for bacterial survival . These studies emphasize its role as a tool in drug discovery processes.

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis via caspase activation; inhibits PI3K/Akt pathway
Antimicrobial PropertiesEffective against multiple bacterial strains; potential lead for new antibiotics
Inhibition of T3SSDisrupts virulence factor secretion in gram-negative pathogens
Organic ElectronicsExhibits good charge transport properties; potential application in OFETs and photovoltaics

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Thiophene-Containing Antibacterial Quinolones

Examples :

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones
  • N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones

Comparison :

Feature Target Compound Quinolone Derivatives
Core Structure Sulfonamide Quinolone
Thiophene Position 2-yl 2-yl (5-substituted)
Bioactivity Not reported Antibacterial (MIC: 0.5–8 µg/mL)
Key Substituents Indoline, dimethoxy Bromo/methylthio, piperazine

The target compound’s sulfonamide core may reduce bacterial resistance mechanisms compared to quinolones, which target DNA gyrase. However, the lack of reported MIC data limits direct efficacy comparisons .

Indoline and Thiophene Hybrids from Patents

Examples :

  • N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide
  • Methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl)-indoline-2-carboxylate

Comparison :

Feature Target Compound Patent Compounds
Indoline Linkage Direct ethyl Quinoline-fused
Electron-Withdrawing Groups None Cyano, trifluoromethyl
Solubility Modifiers Dimethoxy Tetrahydrofuran-oxy
Potential Targets Enzymes/GPCRs Kinases, proteases

The patent compounds incorporate electron-withdrawing groups (cyano, CF₃) that may enhance target binding but reduce metabolic stability. The target’s dimethoxy group could improve solubility compared to the tetrahydrofuran-oxy substituents in patented analogs .

Thiophen-2-yl Ethylamine Derivatives

Examples :

  • (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine

Comparison :

Feature Target Compound Ethylamine Derivatives
Backbone Sulfonamide Amine/oxide
Thiophene Units 1 2
Pharmacokinetics Likely longer half-life (sulfonamide stability) Rapid metabolism (amine oxidation)
Therapeutic Use Undefined CNS targets (e.g., serotonin receptors)

The sulfonamide group in the target compound may confer better blood-brain barrier penetration and reduced first-pass metabolism compared to amine-based analogs .

Comparison :

Parameter Target Compound Synthesis Pd-Mediated Method
Yield Not reported 60–85%
Key Steps Sulfonamide coupling Oxidative coupling
Byproducts Uncharacterized Iodine residues

The target compound’s synthesis may face challenges in regioselectivity during sulfonamide formation, whereas Pd-mediated methods offer efficiency but require heavy-metal catalysts .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Overview of the Compound

This compound features a unique combination of indoline , thiophene , and benzenesulfonamide moieties. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indoline Moiety : Indoline can be synthesized from indole through catalytic hydrogenation.
  • Attachment of the Thiophene Ring : This is generally achieved via cross-coupling reactions, such as Suzuki or Stille coupling.
  • Formation of the Sulfonamide Structure : The final step involves amide coupling reactions with 3,4-dimethoxybenzenesulfonyl chloride.

Antitumor Activity

Research indicates that compounds containing indoline structures exhibit significant antitumor properties. For instance, derivatives of indolin-2-one have shown activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Studies have reported IC50 values ranging from 1.2 μM to 31.68 μM, indicating potent cytotoxic effects against these cell lines .

CompoundCell LineIC50 (μM)
Indolin-2-one derivativeMCF-71.2 ± 0.4
Indolin-1-yl compoundHCT-1161.89 ± 0.6
N-substituted indolinesK56231.68

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a study evaluating various indolin derivatives, it was found that certain modifications significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was correlated with increased efficacy .

CompoundBacteria TypeActivity Level
Indolin derivativeGram-positive (e.g., Bacillus cereus)Moderate
Indolin derivativeGram-negative (e.g., E. coli)Moderate

The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance pathways. The binding affinity to DNA and serum proteins has been noted as critical in determining its pharmacological profile .

Study on Antitumor Effects

A recent study focused on the dual activity of indolin derivatives highlighted that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. The study utilized a panel of cancer cell lines to assess cytotoxicity and reported significant inhibition rates correlating with structural modifications .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various indoline derivatives against clinically relevant pathogens. The results indicated that modifications to the indoline structure enhanced activity against resistant strains of bacteria, underscoring the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, and how can reaction parameters be optimized?

  • Methodology : The synthesis involves multi-step reactions, including sulfonamide bond formation and coupling of heterocyclic moieties. Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) are often required for amide bond formation but must be balanced to avoid side reactions like sulfonamide decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful removal during purification .
  • Catalysts : EDCI/HOBt or DMAP can improve coupling efficiency, as seen in analogous sulfonamide syntheses .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity of indoline, thiophene, and dimethoxyphenyl groups. Aromatic proton signals (δ 6.5–8.0 ppm) and sulfonamide protons (δ ~3.5 ppm) are critical markers .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, SHELXL refinement (via SHELX suite) resolves bond lengths and angles, ensuring stereochemical accuracy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs). The thiophene and indoline moieties often engage in π-π stacking, while the sulfonamide group forms hydrogen bonds .
  • MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) quantify affinity .
    • Validation : Compare computational results with experimental data (e.g., SPR or ITC binding assays) to refine force fields and improve predictive accuracy.

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case example : If the compound shows nM affinity in enzyme assays but µM activity in cell-based models, consider:

  • Membrane permeability : LogP calculations (e.g., >3 may indicate poor aqueous solubility) .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., sulfonamide hydrolysis) .
  • Off-target effects : Use kinome-wide profiling to rule out non-specific binding .

Q. How does structural modification of the thiophene or indoline moieties impact pharmacological properties?

  • SAR insights :

  • Thiophene substitution : Electron-withdrawing groups (e.g., -Cl at position 5) enhance electrophilicity and target binding, as seen in analogs .
  • Indoline modifications : N-alkylation (e.g., methyl vs. ethyl) alters steric hindrance, affecting selectivity for targets like serotonin receptors .
    • Experimental validation : Synthesize derivatives via Suzuki-Miyaura coupling or reductive amination, then compare IC50_{50} values in dose-response assays .

Methodological Guidance

Q. How to optimize reaction yields for scale-up synthesis?

  • Stepwise protocol :

Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate key intermediates (>95% purity) .

Catalyst screening : Test Pd(OAc)2_2/XPhos for cross-couplings, which improve reproducibility in heterocyclic systems .

Work-up : Acid-base extraction removes unreacted sulfonyl chlorides or amines .

Q. What stability studies are critical for long-term storage?

  • Conditions :

  • Temperature : Store at -20°C under argon to prevent oxidation of thiophene or indoline groups .
  • Light sensitivity : Protect from UV exposure to avoid sulfonamide degradation (confirmed via accelerated stability testing) .
    • Analytical monitoring : Quarterly HPLC analyses (C18 column, acetonitrile/water gradient) detect degradation products .

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